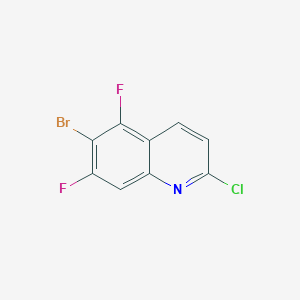
6-Bromo-2-chloro-5,7-difluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-5,7-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrClF2N. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives, followed by selective fluorination and chlorination . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as controlled temperatures and the use of specific catalysts .
Analyse Des Réactions Chimiques
6-Bromo-2-chloro-5,7-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different quinoline derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form complex molecules.
Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Bromo-2-chloro-5,7-difluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloro-5,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include those related to cellular metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
6-Bromo-2-chloro-5,7-difluoroquinoline can be compared with other quinoline derivatives, such as:
6-Bromo-5,7-difluoroquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-5,7-difluoroquinoline: Lacks the bromine atom, leading to different chemical properties and applications.
The presence of multiple halogen atoms in this compound makes it unique, as it can participate in a wider range of chemical reactions and exhibit diverse biological activities .
Propriétés
Numéro CAS |
1188002-21-2 |
|---|---|
Formule moléculaire |
C9H3BrClF2N |
Poids moléculaire |
278.48 g/mol |
Nom IUPAC |
6-bromo-2-chloro-5,7-difluoroquinoline |
InChI |
InChI=1S/C9H3BrClF2N/c10-8-5(12)3-6-4(9(8)13)1-2-7(11)14-6/h1-3H |
Clé InChI |
OIQRHJZVBUOYEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















